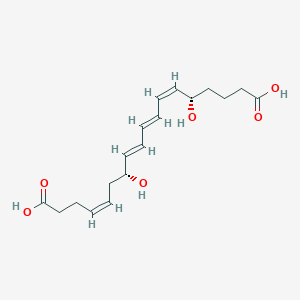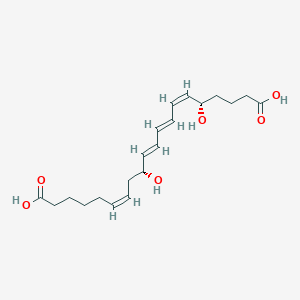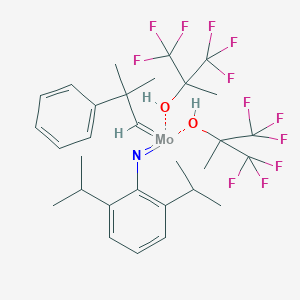![molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Vue d'ensemble
Description
Fura-FF (sel de potassium) est un colorant fluorescent à faible affinité utilisé pour la détection du calcium. Il s'agit d'un dérivé difluoré de l'indicateur de calcium fura-2. Contrairement au fura-2, le Fura-FF présente une sensibilité négligeable au magnésium, réduisant ainsi les interférences de ce cation. Ce composé est particulièrement utile pour étudier les compartiments à fortes concentrations de calcium, tels que les mitochondries, ou dans les systèmes cellulaires ayant des capacités de tamponnage du calcium relativement faibles, telles que les dendrites et les épines neuronales .
Applications De Recherche Scientifique
Fura-FF (potassium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a calcium indicator in various chemical assays to study calcium dynamics and interactions
Biology: Employed in cellular and molecular biology to monitor calcium fluxes in cells, particularly in neuronal and mitochondrial studies
Medicine: Utilized in medical research to investigate calcium-related processes and diseases, such as neurodegenerative disorders and cardiac function
Industry: Applied in the development of diagnostic tools and assays for calcium detection in various industrial processes
Mécanisme D'action
Fura-FF (potassium salt), also known as Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, is a low-affinity fluorescent dye for calcium .
Target of Action
The primary target of Fura-FF is calcium ions (Ca2+) within cells . It is used to study compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines .
Mode of Action
Fura-FF operates by binding to calcium ions within the cell. It has a higher calcium dissociation constant than fura-2 (Kd (calcium) = 6 and 0.14 µM, respectively) . Unlike fura-2, Fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation .
Biochemical Pathways
The binding of Fura-FF to calcium ions can be used to study the role of calcium in various biochemical pathways. For example, it can be used to monitor calcium mobilization , which is a key process in many cellular signaling pathways.
Pharmacokinetics
As a low-affinity dye, it is preferred for studying environments with high concentrations of calcium . Its solubility in water suggests that it could be distributed throughout the body following administration .
Result of Action
The binding of Fura-FF to calcium ions results in a shift in its excitation/emission spectra. In the absence of calcium, Fura-FF displays excitation/emission spectra of 365/514 nm. In the presence of a high calcium concentration, this shifts to 339/507 nm . This shift in fluorescence can be used to detect and quantify the presence of calcium ions in the cell.
Action Environment
The action of Fura-FF can be influenced by the concentration of calcium ions in the environment. As a low-affinity dye, it is particularly useful in environments with high concentrations of calcium . Furthermore, its negligible sensitivity to magnesium reduces interference from this cation .
Analyse Biochimique
Biochemical Properties
Fura-FF potassium salt plays a significant role in biochemical reactions, particularly in calcium signaling . It interacts with calcium ions, changing its fluorescence properties based on the concentration of calcium . This property allows it to be used as a tool for studying calcium dynamics in various biological systems .
Cellular Effects
Fura-FF potassium salt has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and quantify intracellular calcium concentrations . Changes in calcium concentration can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fura-FF potassium salt involves its binding to calcium ions. The binding of calcium alters the spectral properties of Fura-FF, allowing the visualization of calcium concentrations . This does not involve traditional enzyme inhibition or activation but is a physical-chemical interaction that results in a change in fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fura-FF potassium salt can change over time. It is stable under typical storage conditions, but its fluorescence can decrease over time due to photobleaching . Long-term effects on cellular function are typically related to changes in calcium dynamics that are observed using this indicator .
Dosage Effects in Animal Models
The effects of Fura-FF potassium salt can vary with different dosages in animal models. Higher concentrations allow for the detection of lower calcium concentrations . Very high concentrations can potentially interfere with cellular function .
Metabolic Pathways
Fura-FF potassium salt is not involved in metabolic pathways as it is not metabolized by the cell . It is used as a tool to study calcium metabolism by providing a means to visualize and quantify intracellular calcium concentrations .
Transport and Distribution
Fura-FF potassium salt is typically loaded into cells using ester loading techniques . Once inside the cell, it is hydrolyzed to the active form and can bind to calcium . It is distributed throughout the cytosol and can also be loaded into organelles to study compartment-specific calcium dynamics .
Subcellular Localization
The subcellular localization of Fura-FF potassium salt is primarily in the cytosol, but it can also be targeted to specific organelles using specialized loading techniques . Its activity and function are the same regardless of its location, and it acts as a fluorescent indicator of calcium concentrations .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Fura-FF (sel de potassium) implique la difluorination du composé parent fura-2. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail.
Méthodes de production industrielle
Les méthodes de production industrielle du Fura-FF (sel de potassium) ne sont pas largement publiées. Le composé est généralement produit dans des laboratoires spécialisés et fourni par des sociétés chimiques à des fins de recherche. Le processus de production implique probablement des mesures rigoureuses de contrôle de la qualité pour garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
Types de réactions
Fura-FF (sel de potassium) subit principalement des réactions liées à sa fonction d'indicateur de calcium. Ces réactions comprennent :
Liaison avec les ions calcium : Le composé présente un décalage de ses spectres d'excitation/d'émission lors de la liaison avec les ions calcium, ce qui est à la base de son utilisation comme indicateur fluorescent
Réactifs et conditions courants
Les principaux réactifs impliqués dans l'utilisation du Fura-FF (sel de potassium) sont les ions calcium. Le composé est généralement utilisé dans des solutions aqueuses dans des conditions physiologiques (par exemple, pH 7,0, 37 °C) pour surveiller les niveaux de calcium dans les systèmes biologiques .
Principaux produits formés
Le principal produit formé à partir de l'interaction du Fura-FF (sel de potassium) avec les ions calcium est un complexe fluorescent qui émet de la lumière à des longueurs d'onde spécifiques, permettant la détection et la quantification des niveaux de calcium .
Applications de la recherche scientifique
Fura-FF (sel de potassium) a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme indicateur de calcium dans divers dosages chimiques pour étudier la dynamique et les interactions du calcium
Biologie : Employé en biologie cellulaire et moléculaire pour surveiller les flux de calcium dans les cellules, en particulier dans les études neuronales et mitochondriales
Médecine : Utilisé dans la recherche médicale pour étudier les processus et les maladies liés au calcium, tels que les troubles neurodégénératifs et la fonction cardiaque
Industrie : Appliqué dans le développement d'outils de diagnostic et de dosages pour la détection du calcium dans divers processus industriels
Mécanisme d'action
Fura-FF (sel de potassium) fonctionne en se liant aux ions calcium, ce qui entraîne un décalage de ses spectres d'excitation/d'émission. Ce décalage permet la détection des niveaux de calcium par des mesures de fluorescence. La faible affinité du composé pour le calcium le rend adapté à l'étude des concentrations élevées de calcium sans interférence significative des ions magnésium .
Comparaison Avec Des Composés Similaires
Composés similaires
Fura-2 : Un indicateur de calcium à haute affinité présentant une sensibilité significative au magnésium
Mag-Fura-2 : Un autre indicateur de calcium avec des propriétés de liaison et des caractéristiques spectrales différentes
Unicité du Fura-FF (sel de potassium)
Fura-FF (sel de potassium) est unique en raison de sa faible affinité pour le calcium et de sa sensibilité négligeable au magnésium. Ces propriétés le rendent particulièrement utile pour étudier les concentrations élevées de calcium dans des compartiments cellulaires spécifiques, tels que les mitochondries et les dendrites neuronales .
Propriétés
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2K5N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)


![1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B162658.png)


